Angiotensinogen (1-14), human

Renin-angiotensin system Enzyme kinetics Species specificity

Angiotensinogen (1-14), human, also known as the human tetradecapeptide (TDP) renin substrate, is a synthetic 14-amino acid fragment corresponding to the N-terminal sequence (Asp34–Asn47) of the endogenous protein angiotensinogen. As the sole natural precursor of all angiotensin peptides, this peptide serves as the specific substrate for the aspartyl protease renin, which cleaves the Leu10–Val11 bond to release angiotensin I (1-14).

Molecular Formula C83H122N24O19
Molecular Weight 1760.0 g/mol
Cat. No. B550115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensinogen (1-14), human
Molecular FormulaC83H122N24O19
Molecular Weight1760.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91)
InChIKeyUYYRANYWSOXAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Angiotensinogen (1-14), Human: A Defined Synthetic Tetradecapeptide Renin Substrate for Precise Enzymatic Studies


Angiotensinogen (1-14), human, also known as the human tetradecapeptide (TDP) renin substrate, is a synthetic 14-amino acid fragment corresponding to the N-terminal sequence (Asp34–Asn47) of the endogenous protein angiotensinogen . As the sole natural precursor of all angiotensin peptides, this peptide serves as the specific substrate for the aspartyl protease renin, which cleaves the Leu10–Val11 bond to release angiotensin I (1-14) [1]. This defined reagent is fundamental for studying the rate-limiting step of the renin-angiotensin system (RAS) in a controlled, reproducible manner.

Why Angiotensinogen (1-14), Human Cannot Be Substituted by Other In-Class Renin Substrates


The use of seemingly analogous renin substrates from other species or structural variants without rigorous validation leads to critical errors in data interpretation. Human renin exhibits strict species specificity, where subtle sequence differences, such as the presence of a tyrosine versus a histidine at the S'3 subsite, drastically alter kinetic constants (Km and kcat) [1]. Furthermore, the state of N-glycosylation at position 14 profoundly affects substrate recognition and catalytic turnover, and the mode of inhibition observed for drug candidates is substrate-dependent [2]. Therefore, a non-human or modified substrate does not faithfully model the human renin-angiotensinogen interaction, compromising the physiological relevance of enzyme kinetic studies and inhibitor screening campaigns.

Quantitative Evidence Supporting the Selection of Human Angiotensinogen (1-14)


Superior Catalytic Efficiency for Human Renin Compared to Rat Angiotensinogen

In a direct comparison of pure substrates, human angiotensinogen is catalytically more efficient for human renin than the rat analog. The catalytic efficiency ratio (kcat/Km) for human angiotensinogen is 2-fold higher than that of rat angiotensinogen when tested with human renin [1]. This quantifies the species specificity of the interaction and demonstrates that the human substrate provides physiologically relevant kinetic data, which is not the case when using the rat substrate for human renin studies.

Renin-angiotensin system Enzyme kinetics Species specificity

Non-Glycosylated Form Achieves 3.1-Fold Higher Catalytic Efficiency than Glycosylated Angiotensinogen

The synthetic Angiotensinogen (1-14), human peptide is non-glycosylated at the critical Asn14 residue, a state that dramatically enhances its catalytic efficiency for renin. A study by Gimenez-Roqueplo et al. (1998) showed that a completely deglycosylated mutant of human angiotensinogen has a catalytic efficiency (kcat/Km) of 5.0 μm⁻¹·s⁻¹, which is 3.1-fold higher than the 1.6 μm⁻¹·s⁻¹ observed for the fully glycosylated wild-type protein [1]. This directly demonstrates that the non-glycosylated form, represented by the synthetic peptide, is a more efficient substrate.

Substrate Engineering N-Glycosylation Catalytic Efficiency

Enables Accurate Inhibitor Ki Determination via Competitive vs. Mixed-Mode Inhibition Kinetics

The choice of substrate dictates the mode of inhibition observed for renin inhibitors, which is critical for accurate Ki determination. When the synthetic tetradecapeptide (Angiotensinogen (1-14), human) is used, renin inhibitors like the statine-containing hexapeptide BW897C exhibit a simple competitive inhibition mechanism (Ki = 2.0 ± 0.2 μM) [1]. In contrast, when the natural full-length protein is used as a substrate, the same inhibitor displays a more complex mixed inhibition (Ki = 1.7 ± 0.1 μM; K'i = 3.0 ± 0.23 μM), which is harder to quantify and interpret [1].

Renin Inhibitor Drug Discovery Inhibition Kinetics

Ensures Reproducible Assays with High Batch-to-Batch Consistency and Defined Purity

Reproducible and interpretable renin activity data requires a substrate with minimal lot-to-lot variability. The synthetic Angiotensinogen (1-14), human peptide is manufactured to a high purity standard, typically NLT 98% as verified by HPLC, ensuring a highly consistent product . This contrasts with purified native angiotensinogen from human plasma, which is a heterogeneous mixture of glycoforms with a reported purity of ≥80% (by SDS-PAGE) , a variability that can introduce significant error into quantitative biochemical assays.

Quality Control Assay Reproducibility Biochemical Reagent

Optimal Applications for Human Angiotensinogen (1-14) Based on Quantitative Evidence


Human Renin Inhibitor High-Throughput Screening (HTS) and SAR Studies

For drug discovery programs targeting human renin, the simple competitive inhibition kinetics of the synthetic tetradecapeptide (Km ~8.4 μM) allow for accurate Ki determination and reliable structure-activity relationship (SAR) data. The inhibitor BW897C shows a clean competitive mode with Ki = 2.0 μM on this substrate, versus a complex mixed mode on the native protein, making the peptide the preferred substrate for screening cascades [1].

Physiologically Relevant Human Renin Activity Assays

When quantifying human renin activity in biological samples or characterizing novel recombinant human renin variants, the human peptide is essential to avoid kinetic artifacts. Direct quantitative evidence confirms that human angiotensinogen has a 2-fold higher kcat/Km for human renin compared to the rat substrate, ensuring that assay readouts directly reflect human physiology-specific enzymatic rates [2].

Defined Biochemical Studies on the Role of Glycosylation in Renin Specificity

The synthetic peptide allows researchers to isolate the effects of the peptide backbone on renin recognition from the confounds of N-glycosylation. Evidence shows that the non-glycosylated form exhibits a 3.1-fold higher catalytic efficiency than the glycosylated native protein. This defined reagent is therefore critical for kinetic studies aiming to dissect the structural determinants of substrate specificity [3].

Standardized Quality Control for Long-Term Multi-Center Studies

For multi-site clinical research or long-duration projects, reproducibility is paramount. The synthetic peptide can be manufactured to >98% purity with high batch-to-batch consistency, eliminating the variability of plasma-derived substrates, which are heterogeneous glycoforms with ≥80% purity. This ensures consistent performance in renin activity assays across different laboratories and over time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensinogen (1-14), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.